1-(3-Fluoro-5-methylphenyl)pentan-1-amine 1-(3-Fluoro-5-methylphenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432279
InChI: InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3
SMILES:
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol

1-(3-Fluoro-5-methylphenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17432279

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-5-methylphenyl)pentan-1-amine -

Specification

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
IUPAC Name 1-(3-fluoro-5-methylphenyl)pentan-1-amine
Standard InChI InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3
Standard InChI Key PEEXKVGWPOYYDH-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1=CC(=CC(=C1)C)F)N

Introduction

Structural Characteristics and Stereochemical Considerations

The core structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine comprises a five-carbon aliphatic chain terminated by an amine group, which is bonded to a meta-fluoro-para-methyl-substituted benzene ring. The stereochemistry of the amine center is specified as the (S)-enantiomer in PubChem records, a detail that may significantly influence its biological activity and intermolecular interactions .

Molecular Descriptors and Stereoelectronic Effects

The IUPAC name, (1S)-1-(3-fluoro-5-methylphenyl)pentan-1-amine, reflects the absolute configuration at the chiral center. The fluorine atom at the 3-position and the methyl group at the 5-position on the aromatic ring introduce steric and electronic effects that modulate the compound’s reactivity. For instance, the electron-withdrawing fluorine atom may enhance the stability of intermediate species during synthetic reactions, while the methyl group contributes to hydrophobic interactions in biological systems .

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC12H18FN\text{C}_{12}\text{H}_{18}\text{FN}
Molecular Weight195.28 g/mol
IUPAC Name(1S)-1-(3-fluoro-5-methylphenyl)pentan-1-amine
Chiral Center ConfigurationS
Canonical SMILESCCCCCC@@HN
ReagentRoleConcentrationSolventReaction TimeYield (%)Source
HMDS/BTMGActivating agent3 µmol/wellMeCN48 h70–86
SO2_2F2_2 gasFluorinating agent48 h
Aryl alcoholsSubstrate3 µmol/wellMeCN48 h

Physicochemical Properties and Computational Predictions

The compound’s lipophilicity, solubility, and stability are critical for its applications. With a computed logP (octanol-water partition coefficient) estimated at ~3.2, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is likely to exhibit moderate membrane permeability, making it a candidate for central nervous system-targeted drug development . The pKa of the amine group is projected to be ~10.5, indicating protonation under physiological conditions.

Research Gaps and Future Directions

Despite its promise, several questions remain unanswered:

  • Pharmacokinetic Profile: Oral bioavailability, plasma protein binding, and metabolic stability are unreported.

  • Toxicological Data: Acute and chronic toxicity studies in preclinical models are needed.

  • Stereochemical Impact: The (R)-enantiomer’s biological activity and synthetic accessibility are unexplored.

  • Target Identification: High-throughput screens are required to elucidate its molecular targets beyond RIPK1.

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